Cas no 89508-18-9 (Piperazinone, 4-(cyclohexylcarbonyl)-6-hydroxy-1-[2-(2-thienyl)ethyl]-)
89508-18-9 structure
Product Name:Piperazinone, 4-(cyclohexylcarbonyl)-6-hydroxy-1-[2-(2-thienyl)ethyl]-
CAS-nummer:89508-18-9
MF:C17H24N2O3S
MW:336.449063301086
CID:598328
PubChem ID:13144474
Update Time:2025-04-19
Piperazinone, 4-(cyclohexylcarbonyl)-6-hydroxy-1-[2-(2-thienyl)ethyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- Piperazinone, 4-(cyclohexylcarbonyl)-6-hydroxy-1-[2-(2-thienyl)ethyl]-
- 4-(cyclohexanecarbonyl)-6-hydroxy-1-(2-thiophen-2-ylethyl)piperazin-2-one
- 4-(Cyclohexanecarbonyl)-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one
- 89508-18-9
- DTXSID90521739
-
- Inchi: 1S/C17H24N2O3S/c20-15-11-18(17(22)13-5-2-1-3-6-13)12-16(21)19(15)9-8-14-7-4-10-23-14/h4,7,10,13,15,20H,1-3,5-6,8-9,11-12H2
- InChI-sleutel: FKENDWWOXJZZLE-UHFFFAOYSA-N
- LACHT: S1C=CC=C1CCN1C(CN(CC1O)C(C1CCCCC1)=O)=O
Berekende eigenschappen
- Exacte massa: 336.15076381g/mol
- Monoisotopische massa: 336.15076381g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 4
- Complexiteit: 440
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 89.1Ų
Piperazinone, 4-(cyclohexylcarbonyl)-6-hydroxy-1-[2-(2-thienyl)ethyl]- Gerelateerde literatuur
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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